1-Acetyl-2,5-diisopropylbenzene
Description
1-Acetyl-2,5-diisopropylbenzene is a substituted aromatic compound featuring an acetyl group (-COCH₃) at the 1-position and isopropyl groups (-CH(CH₃)₂) at the 2- and 5-positions of the benzene ring. Its molecular formula is C₁₄H₂₀O, with a molecular weight of 204.32 g/mol. The acetyl group introduces polarity and electron-withdrawing effects, while the bulky isopropyl substituents contribute to steric hindrance. This compound is likely synthesized via Friedel-Crafts acylation of 2,5-diisopropylbenzene, leveraging the stability of acylium ions to avoid rearrangements. Applications include its use as a precursor in organic synthesis, particularly in ketone-specific reactions such as Grignard additions or reductions.
Properties
Molecular Formula |
C14H20O |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-[2,5-di(propan-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C14H20O/c1-9(2)12-6-7-13(10(3)4)14(8-12)11(5)15/h6-10H,1-5H3 |
InChI Key |
XXTIXSLAPNMECP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C(C)C)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The following table summarizes key differences between 1-Acetyl-2,5-diisopropylbenzene and analogous derivatives:
Key Observations:
- Polarity and Solubility: The acetyl group in this compound enhances polarity compared to alkylated analogs like 1-Ethyl-3,5-diisopropylbenzene, increasing solubility in polar solvents (e.g., acetone or ethanol).
- In contrast, 1-Ethyl-3,5-diisopropylbenzene has a less hindered ethyl group .
- Molecular Weight : The acetyl derivative is heavier than its ethyl counterpart due to the oxygen atom and carbonyl group.
Reactivity and Functional Group Influence
Electrophilic Aromatic Substitution (EAS):
- This compound : The acetyl group deactivates the ring via electron withdrawal, directing EAS to meta/para positions relative to itself. Steric hindrance from isopropyl groups further slows reactivity.
- 1-Ethyl-3,5-diisopropylbenzene : The electron-donating ethyl group activates the ring, favoring EAS at ortho/para positions. However, steric shielding by isopropyl groups at 3,5-positions may limit accessibility .
- 1-Bromo-3,5-diisopropylbenzene : Bromine’s strong electron-withdrawing effect deactivates the ring but allows nucleophilic aromatic substitution (NAS) due to its leaving-group capability .
Oxidation and Reduction:
- The acetyl group in this compound can be reduced to a CH₂CH₃ group (forming 1-Ethyl-2,5-diisopropylbenzene) via catalytic hydrogenation. In contrast, 3,5-Diisopropylbenzaldehyde is prone to oxidation to carboxylic acids .
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